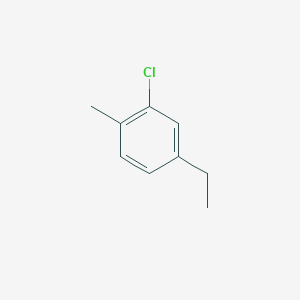
2-Chloro-4-ethyl-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-ethyl-1-methylbenzene is an aromatic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethyl group at the fourth position, and a methyl group at the first position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethyl-1-methylbenzene (p-ethyl toluene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{11}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.
Alkylation: Alkyl halides in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Nitration: 2-Chloro-4-ethyl-1-methyl-5-nitrobenzene.
Sulfonation: 2-Chloro-4-ethyl-1-methyl-5-sulfonic acid.
Oxidation: 2-Chloro-4-carboxy-1-methylbenzene.
Applications De Recherche Scientifique
2-Chloro-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethyl-1-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing the reaction to proceed. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming substituents to the meta position relative to the chlorine atom.
Comparaison Avec Des Composés Similaires
2-Chloro-1-methylbenzene: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-1-methylbenzene: Lacks the chlorine atom, making it more reactive towards electrophilic substitution.
2-Chloro-4-methyl-1-ethylbenzene: Similar structure but different substitution pattern.
Uniqueness: 2-Chloro-4-ethyl-1-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (ethyl and methyl groups) and electron-withdrawing (chlorine atom) substituents makes it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
89032-10-0 |
|---|---|
Formule moléculaire |
C9H11Cl |
Poids moléculaire |
154.63 g/mol |
Nom IUPAC |
2-chloro-4-ethyl-1-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
Clé InChI |
RLRGLGNLRXJNCT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


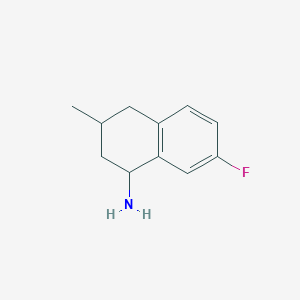
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
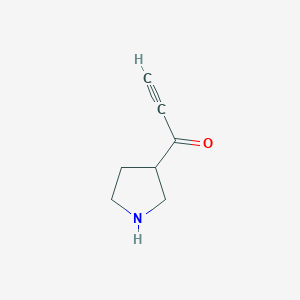
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)
amine](/img/structure/B13220255.png)

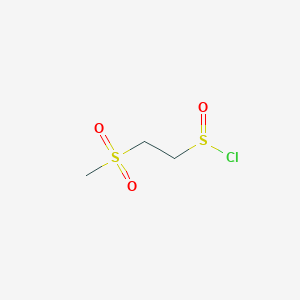
![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)

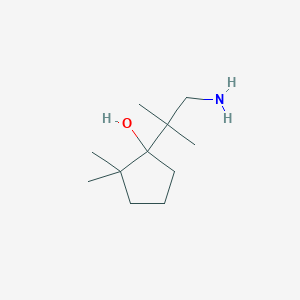
![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)
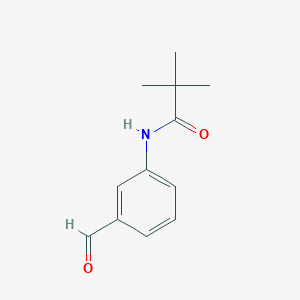
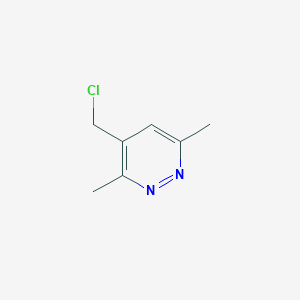
amine](/img/structure/B13220302.png)
